molecular formula C9H14OS B1475386 (5-(Tert-butyl)thiophen-3-yl)methanol CAS No. 1594073-98-9

(5-(Tert-butyl)thiophen-3-yl)methanol

Cat. No. B1475386
CAS RN: 1594073-98-9
M. Wt: 170.27 g/mol
InChI Key: CSBJGNAIGZNGTD-UHFFFAOYSA-N
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Description

(5-(Tert-butyl)thiophen-3-yl)methanol, also known as 5-t-butylthiophen-3-ylmethanol, is a heterocyclic thiophenol derivative. It is a colorless, volatile liquid with a strong odor of sulfur. The compound has been studied extensively for its various applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. Synthesis of 5-t-butylthiophen-3-ylmethanol involves the reaction of thiophenol with tert-butyl bromide in the presence of anhydrous sodium carbonate. This compound has been used in various scientific research applications, such as in the synthesis of new drugs, in the development of new catalysts, and in the study of biochemical and physiological processes.

Scientific Research Applications

(5-(Tert-butyl)thiophen-3-yl)methanolophen-3-ylmethanol has been used in various scientific research applications. It has been used in the synthesis of new drugs, in the development of new catalysts, and in the study of biochemical and physiological processes. Additionally, this compound has been used as a model system for studying the effects of organic thiophenols on the environment. It has also been used in the synthesis of organic thiophenols, which are important intermediates in the synthesis of various drugs and other compounds.

Mechanism of Action

The mechanism of action of (5-(Tert-butyl)thiophen-3-yl)methanolophen-3-ylmethanol is not fully understood. However, it is believed that this compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-(Tert-butyl)thiophen-3-yl)methanolophen-3-ylmethanol are not fully understood. However, it has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using (5-(Tert-butyl)thiophen-3-yl)methanolophen-3-ylmethanol in laboratory experiments include its low cost, its ease of synthesis, and its availability. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, this compound is volatile and has a strong odor, which may be a limitation in some experiments.

Future Directions

The potential future directions for research involving (5-(Tert-butyl)thiophen-3-yl)methanolophen-3-ylmethanol include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. Additionally, further research could be conducted into the environmental effects of this compound, as well as its potential use as a model system for studying the effects of organic thiophenols on the environment. Finally, further research could be conducted into the potential use of (5-(Tert-butyl)thiophen-3-yl)methanolophen-3-ylmethanol in the synthesis of new drugs, catalysts, and other compounds.

properties

IUPAC Name

(5-tert-butylthiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS/c1-9(2,3)8-4-7(5-10)6-11-8/h4,6,10H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBJGNAIGZNGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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